molecular formula C6H14NO2- B13857159 2-Methylpropan-2-amine;acetate

2-Methylpropan-2-amine;acetate

Cat. No.: B13857159
M. Wt: 132.18 g/mol
InChI Key: IMNITRYEZDZJLN-UHFFFAOYSA-M
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Description

2-Methylpropan-2-amine;acetate, also known as tert-butylamine acetate, is an organic compound with the molecular formula C6H13NO2. It is a derivative of tert-butylamine, where the amine group is bonded to a tertiary carbon atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropan-2-amine;acetate typically involves the reaction of tert-butylamine with acetic acid. The reaction can be carried out under mild conditions, usually at room temperature, and does not require any special catalysts. The general reaction is as follows:

tert-Butylamine+Acetic AcidThis compound+Water\text{tert-Butylamine} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} tert-Butylamine+Acetic Acid→this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures a consistent supply of the compound and allows for better control over reaction conditions. The use of high-purity starting materials and optimized reaction parameters can lead to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropan-2-amine;acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and hydroxides (OH-) are commonly employed.

Major Products

    Oxidation: Amides, nitriles

    Reduction: Primary amines, secondary amines

    Substitution: Various substituted amines

Scientific Research Applications

2-Methylpropan-2-amine;acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the production of pharmaceuticals.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpropan-2-amine;acetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors or enzymes, modulating their activity. The compound’s tertiary amine group allows it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: A primary amine with similar structural features but without the acetate group.

    2-Amino-2-methylpropanol: An alcohol derivative with an amino group attached to a tertiary carbon.

    tert-Butyl acetate: An ester with a tert-butyl group bonded to an acetate moiety.

Uniqueness

2-Methylpropan-2-amine;acetate is unique due to its combination of a tertiary amine and an acetate group, which imparts distinct chemical reactivity and properties. This makes it a versatile compound for various applications in synthesis, research, and industry.

Properties

Molecular Formula

C6H14NO2-

Molecular Weight

132.18 g/mol

IUPAC Name

2-methylpropan-2-amine;acetate

InChI

InChI=1S/C4H11N.C2H4O2/c1-4(2,3)5;1-2(3)4/h5H2,1-3H3;1H3,(H,3,4)/p-1

InChI Key

IMNITRYEZDZJLN-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].CC(C)(C)N

Origin of Product

United States

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